Cas no 1337813-22-5 (5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine)

5-Bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine is a heterocyclic compound featuring a pyridine core substituted with bromo and chloro groups at the 5- and 2-positions, respectively, along with a pyrrolidin-3-ylmethyl moiety at the 4-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further functionalization. The bromo and chloro substituents enhance reactivity for cross-coupling reactions, while the pyrrolidine group introduces a nitrogen-containing scaffold, facilitating interactions with biological targets. Its well-defined molecular architecture makes it valuable for the development of novel bioactive compounds and materials.
5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine structure
1337813-22-5 structure
商品名:5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine
CAS番号:1337813-22-5
MF:C10H12BrClN2
メガワット:275.572680473328
CID:5872118
PubChem ID:165797480

5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine
    • 1337813-22-5
    • 5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
    • EN300-1908555
    • インチ: 1S/C10H12BrClN2/c11-9-6-14-10(12)4-8(9)3-7-1-2-13-5-7/h4,6-7,13H,1-3,5H2
    • InChIKey: JOGRPNPVRLTBSW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC(=CC=1CC1CNCC1)Cl

計算された属性

  • せいみつぶんしりょう: 273.98724g/mol
  • どういたいしつりょう: 273.98724g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 24.9Ų

5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1908555-2.5g
5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
1337813-22-5
2.5g
$2771.0 2023-09-18
Enamine
EN300-1908555-0.5g
5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
1337813-22-5
0.5g
$1357.0 2023-09-18
Enamine
EN300-1908555-0.05g
5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
1337813-22-5
0.05g
$1188.0 2023-09-18
Enamine
EN300-1908555-0.25g
5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
1337813-22-5
0.25g
$1300.0 2023-09-18
Enamine
EN300-1908555-5g
5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
1337813-22-5
5g
$4102.0 2023-09-18
Enamine
EN300-1908555-10.0g
5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
1337813-22-5
10g
$6082.0 2023-06-01
Enamine
EN300-1908555-0.1g
5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
1337813-22-5
0.1g
$1244.0 2023-09-18
Enamine
EN300-1908555-5.0g
5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
1337813-22-5
5g
$4102.0 2023-06-01
Enamine
EN300-1908555-1.0g
5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
1337813-22-5
1g
$1414.0 2023-06-01
Enamine
EN300-1908555-10g
5-bromo-2-chloro-4-[(pyrrolidin-3-yl)methyl]pyridine
1337813-22-5
10g
$6082.0 2023-09-18

5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridine 関連文献

5-bromo-2-chloro-4-(pyrrolidin-3-yl)methylpyridineに関する追加情報

5-Bromo-2-Chloro-4-(Pyrrolidin-3-yl)Methylpyridine: A Comprehensive Overview

5-Bromo-2-Chloro-4-(Pyrrolidin-3-yl)Methylpyridine (CAS No. 1337813-22-5) is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique molecular architecture, which combines a pyridine ring with bromine, chlorine, and a pyrrolidine substituent. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.

The pyridine ring serves as the central framework of this compound, with bromine and chlorine atoms attached at the 5 and 2 positions, respectively. The pyrrolidine group is attached at the 4 position via a methylene bridge. This arrangement not only enhances the compound's stability but also contributes to its reactivity in different chemical environments. Recent studies have highlighted the potential of 5-Bromo-2-Chloro-4-(Pyrrolidin-3-yl)Methylpyridine in drug design, particularly in the development of kinase inhibitors and other bioactive molecules.

One of the most notable aspects of this compound is its versatility in synthetic chemistry. Researchers have employed various methodologies to synthesize 5-Bromo-2-Chloro-4-(Pyrrolidin-3-yl)Methylpyridine, including nucleophilic aromatic substitution, coupling reactions, and multi-component synthesis. These methods have been optimized to improve yield and purity, making the compound more accessible for large-scale production and further research.

The bromine and chlorine substituents play a crucial role in modulating the electronic properties of the molecule. Bromine's electron-withdrawing effect increases the reactivity of the pyridine ring, making it more susceptible to electrophilic substitution. On the other hand, chlorine's presence enhances the molecule's solubility in polar solvents, which is advantageous for its use in pharmaceutical formulations.

The pyrrolidine group adds another layer of complexity to this compound. Pyrrolidine is a five-membered nitrogen-containing ring that imparts unique steric and electronic effects. In 5-Bromo-2-Chloro-4-(Pyrrolidin-3-yl)Methylpyridine, this group acts as a directing agent during synthesis and also contributes to the molecule's ability to form hydrogen bonds, which is critical for its bioavailability.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of 5-Bromo-2-Chloro-4-(Pyrrolidin-3-yl)Methylpyridine under various conditions. Molecular docking studies have revealed that this compound has potential as an inhibitor of certain protein kinases, which are key targets in cancer therapy. Additionally, its ability to act as a ligand in metalloorganic frameworks has opened new avenues for its application in catalysis and materials science.

In terms of physical properties, 5-Bromo-2-Chloro-4-(Pyrrolidin-3-y1)Methylpyridine exhibits a melting point of approximately 180°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands in the ultraviolet region, indicating its potential use as a photosensitizer in photodynamic therapy.

The synthesis of this compound typically involves a multi-step process starting from pyridine derivatives. One common approach involves the bromination of 2-chloropyridine followed by alkylation with pyrrolidine derivatives. The reaction conditions are carefully controlled to ensure high selectivity and minimize side reactions.

Despite its promising applications, there are challenges associated with the use of 5-Bromo-2-Chloro-Pyrrolidine-Methylpyridine. Its relatively high cost of production and potential environmental impact are areas that require further investigation. Researchers are actively exploring greener synthesis routes and recycling methods to address these concerns.

In conclusion, 5-Bromo-Pyrrlydino-Methyl-Pyridinium Chloride (CAS No: 1337813) is a versatile compound with significant potential in multiple fields. Its unique structure, combined with recent advances in synthetic and computational chemistry, positions it as a valuable tool for future innovations in drug discovery and materials science.

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